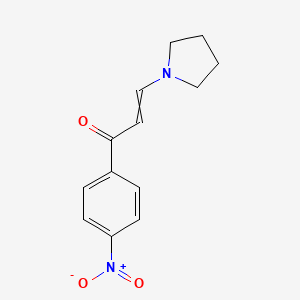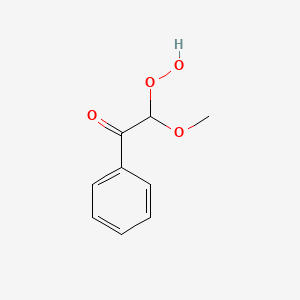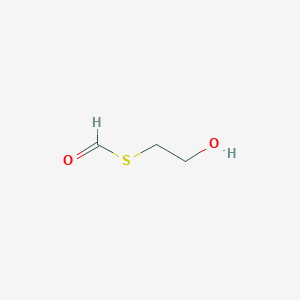
Methanethioic acid, S-(2-hydroxyethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethioic acid, S-(2-hydroxyethyl) ester is an organic compound with the molecular formula C3H6O2S. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanethioic acid, S-(2-hydroxyethyl) ester can be synthesized through the esterification of methanethioic acid with 2-hydroxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanethioic acid, S-(2-hydroxyethyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield methanethioic acid and 2-hydroxyethanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used as a catalyst for the hydrolysis reaction.
Basic Hydrolysis:
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Methanethioic acid and 2-hydroxyethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methanethioic acid, S-(2-hydroxyethyl) ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanethioic acid, S-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of methanethioic acid and 2-hydroxyethanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-(2-methylbutyl) ester
Uniqueness
Methanethioic acid, S-(2-hydroxyethyl) ester is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This functional group allows for additional hydrogen bonding and increases the compound’s solubility in water, making it more versatile in various applications.
Propriétés
Numéro CAS |
91660-57-0 |
|---|---|
Formule moléculaire |
C3H6O2S |
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
S-(2-hydroxyethyl) methanethioate |
InChI |
InChI=1S/C3H6O2S/c4-1-2-6-3-5/h3-4H,1-2H2 |
Clé InChI |
VHTFCGHFOOWPPT-UHFFFAOYSA-N |
SMILES canonique |
C(CSC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


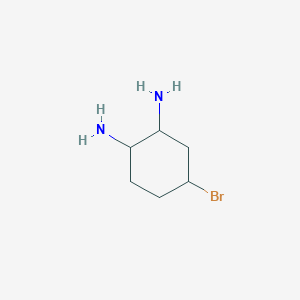

![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
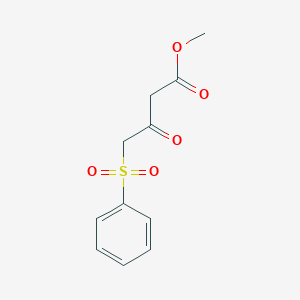
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)


